Aquacobalamin

Description

See also: Aquocobalamin (preferred).

Properties

CAS No. |

13422-52-1 |

|---|---|

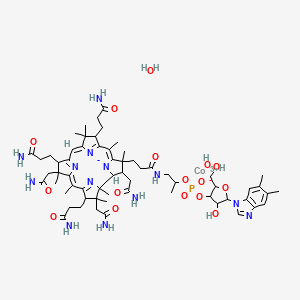

Molecular Formula |

C62H91CoN13O16P |

Molecular Weight |

1364.4 g/mol |

IUPAC Name |

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrate |

InChI |

InChI=1S/C62H90N13O14P.Co.2H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;2*1H2/q;+3;;/p-3 |

InChI Key |

WBSXYJYELWQLCJ-UHFFFAOYSA-K |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=N6)C(=C7[C@@](C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.Cl.[Co+2] |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.Cl.[Co+2] |

Other CAS No. |

13422-52-1 |

Synonyms |

aquacobalamin aquocobalamin aquocobalamin acetate aquocobalamin chloride |

Origin of Product |

United States |

Foundational & Exploratory

Aquacobalamin: A Technical Guide to its Molecular Structure and Cobalt Coordination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquacobalamin (B1421323), also known as Vitamin B12a, is a vital cobalt-containing compound belonging to the cobalamin family. Its intricate molecular architecture and the coordination chemistry of the central cobalt ion are fundamental to its biological activity and its role as a precursor to the active coenzyme forms of Vitamin B12. This technical guide provides an in-depth exploration of the molecular structure of this compound, with a particular focus on the coordination of the cobalt atom. It is intended to serve as a comprehensive resource, presenting key structural data, outlining experimental methodologies for its characterization, and visualizing its core structural features.

Molecular Structure of this compound

This compound possesses a complex three-dimensional structure centered around a cobalt ion housed within a corrin (B1236194) ring. The empirical formula for this compound is C₆₂H₉₀CoN₁₃O₁₅P.[1] The molecule consists of several key components:

-

The Corrin Ring: A macrocyclic tetrapyrrole ligand that equatorially coordinates the cobalt ion. Unlike porphyrins, the corrin ring is more flexible and less planar, adopting a characteristic saddle-shaped conformation.[1]

-

The Cobalt Ion: In this compound, cobalt exists in the +3 oxidation state (Co(III)). It is a six-coordinate complex, with four coordination sites occupied by the nitrogen atoms of the corrin ring.[1]

-

The α-axial Ligand: The lower axial position is occupied by a 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide, which is attached to the corrin ring via a phosphate-ribose linker. This is referred to as the "base-on" conformation.

-

The β-axial Ligand: The upper axial position is where a water molecule (aquo ligand) is coordinated to the cobalt ion, giving the molecule its name.[1] This aquo ligand is exchangeable, making this compound a key intermediate in the conversion to other cobalamins.

Cobalt Coordination Sphere

The coordination geometry of the cobalt(III) ion in this compound is a distorted octahedron. The four nitrogen atoms of the corrin ring form the equatorial plane. The nitrogen atom of the 5,6-dimethylbenzimidazole and the oxygen atom of the water molecule occupy the two axial positions.

Quantitative Structural Data

The precise molecular geometry of this compound has been elucidated primarily through single-crystal X-ray diffraction studies. The following tables summarize key bond lengths and provide a comparison with other biologically important cobalamins.

| Parameter | Value (Å) | Reference(s) |

| Mean Co–N(corrin) bond distance | 1.92 ± 0.02 | [1] |

| Co–O(aquo) bond length (β-axial) | 1.97–2.02 | [1] |

| Co–N(DMB) bond length (α-axial) | 2.18–2.25 | [1] |

Table 1: Key Bond Lengths in this compound.

| Cobalamin | β-Ligand | Co-β Ligand Bond Length (Å) | Co–N(DMB) Bond Length (Å) | Reference(s) |

| This compound | H₂O | 1.97–2.02 | 2.18–2.25 | [1] |

| Cyanocobalamin | -CN | 1.98 | 2.16 | [1] |

| Methylcobalamin (B1676134) | -CH₃ | 1.99 | 2.16 | [1] |

| Adenosylcobalamin | 5'-deoxyadenosyl | 2.03 | 2.24 | [1] |

Table 2: Comparison of Axial Bond Lengths in Various Cobalamins.

The trans influence of the β-axial ligand affects the length of the Co–N(DMB) bond. The aquo ligand in this compound has a weaker trans influence compared to the alkyl groups in methylcobalamin and adenosylcobalamin, resulting in a shorter Co–N(DMB) bond.[1]

Experimental Protocols for Structural Characterization

The determination of the molecular structure of this compound relies on a combination of crystallographic and spectroscopic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound at atomic resolution.

Methodology:

-

Crystallization: Crystals of this compound suitable for X-ray diffraction can be grown from aqueous solutions. A common method involves dissolving this compound hydrochloride in water and allowing for slow evaporation or vapor diffusion of a precipitant such as acetone. The presence of salts like sodium perchlorate (B79767) can aid in crystallization.[2]

-

Data Collection: A single crystal of appropriate size (typically >0.1 mm in all dimensions) is mounted on a goniometer and cooled to low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam, often from a synchrotron source for high intensity and resolution.[3] As the crystal is rotated, a diffraction pattern of spots is collected on a detector.

-

Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. The structural model is then refined to achieve the best fit with the experimental data.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the electronic structure and coordination environment of the cobalt ion in solution.

UV-Visible (UV-Vis) Spectroscopy:

-

Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The absorption spectrum of this compound is sensitive to the nature of the axial ligands and the oxidation state of the cobalt.

-

Methodology: A solution of this compound is prepared in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH). The UV-Vis spectrum is recorded over a wavelength range of approximately 250-700 nm using a spectrophotometer. This compound in aqueous solution typically exhibits characteristic absorption maxima around 351 nm, 415 nm, and 525 nm.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei. ¹H and ³¹P NMR are particularly useful for studying this compound.

-

Methodology: A sample of this compound is dissolved in a deuterated solvent (e.g., D₂O). ¹H NMR spectra reveal signals for the protons of the corrin ring, the DMB ligand, and other parts of the molecule. The chemical shifts of protons near the cobalt center, such as those on the DMB ligand, are sensitive to changes in the axial coordination.[4][6] ³¹P NMR is used to probe the environment of the phosphorus atom in the nucleotide loop, which can provide insights into the conformation of this part of the molecule.[7][8]

Conclusion

The molecular structure of this compound, characterized by a six-coordinate Co(III) ion within a flexible corrin ring, is central to its biological function. The coordination of a water molecule in the β-axial position makes it a key precursor for the synthesis of the active coenzyme forms of Vitamin B12. A thorough understanding of its three-dimensional structure and the subtle interplay of its constituent parts, as revealed by X-ray crystallography and spectroscopic methods, is crucial for researchers in the fields of biochemistry, inorganic chemistry, and drug development who seek to harness or modulate its activity.

References

- 1. Buy Aquocobalamin (EVT-444453) | 13422-52-1 [evitachem.com]

- 2. X-ray Structural Characterization of Imidazolylcobalamin and Histidinylcobalamin: Cobalamin Models for this compound Bound to the B12 Transporter Protein Transcobalamin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.co.za [journals.co.za]

- 4. The chlorite adduct of this compound: contrast with chlorite dismutase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Recognition Patterns between Vitamin B12 and Proteins Explored through STD-NMR and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moscow.sci-hub.se [moscow.sci-hub.se]

- 8. Heteronuclear NMR studies of cobalt corrinoids. 20. 31P chemical shift anisotropy of this compound and its complex with a haptocorrin from chicken serum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Biosynthesis of Aquacobalamin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aquacobalamin (B1421323), a natural form of vitamin B12, is a vital cobalt-containing compound essential for numerous metabolic processes in humans and animals. Its synthesis is exclusive to certain bacteria and archaea, making its natural distribution and biosynthesis a critical area of study for nutrition, microbiology, and biotechnology. This technical guide provides an in-depth exploration of the natural sources of this compound and a detailed examination of its complex biosynthetic pathways. The guide includes quantitative data on this compound distribution, detailed experimental protocols for its study, and visual representations of the biosynthetic machinery.

Natural Sources of this compound

This compound, along with other forms of vitamin B12 such as methylcobalamin (B1676134) and adenosylcobalamin, is not produced by plants or animals. The ultimate source of all cobalamins is a select group of microorganisms. Animals accumulate these compounds by consuming other animals, through their gut microbiota, or from contaminated feed.

Animal-Based Sources

Foods of animal origin are the primary dietary sources of vitamin B12 for humans. The concentration of cobalamin can vary depending on the animal, the specific tissue, and the diet of the animal. Ruminant animals are particularly rich sources due to the symbiotic relationship with cobalamin-synthesizing bacteria in their digestive systems[1].

| Food Source | Vitamin B12 Content (per 100g) | Primary Forms |

| Beef Liver (raw) | ~52.8 µg[1] | Adenosylcobalamin, Hydroxocobalamin (B81358) |

| Pork Liver (raw) | ~25.2 µg[1] | Adenosylcobalamin, Hydroxocobalamin |

| Chicken Liver (raw) | ~44.4 µg[1] | Adenosylcobalamin, Hydroxocobalamin |

| Lamb | Varies by cut | Adenosylcobalamin, Hydroxocobalamin |

| Beef (muscle) | 0.5 - 1.08 µg[2] | Adenosylcobalamin, Hydroxocobalamin |

| Salmon | High | Methylcobalamin, Adenosylcobalamin |

| Tuna | High | Methylcobalamin, Adenosylcobalamin |

| Milk (cow) | ~0.35 µg[3] | Hydroxocobalamin, Methylcobalamin |

| Cheese | Varies | Hydroxocobalamin, Methylcobalamin |

| Eggs (chicken) | ~0.9 µg[1] | Methylcobalamin, Adenosylcobalamin |

Note: The term "hydroxocobalamin" is often used interchangeably with "this compound" in literature, with this compound being the hydrated form of hydroxocobalamin. The data presented often reflects total cobalamin content, of which this compound is a significant natural component.

Microbial Sources

The industrial production of vitamin B12 relies exclusively on microbial fermentation. Specific strains of bacteria have been optimized for high-yield production. These microorganisms are the true natural sources of all cobalamins.

| Microorganism | Biosynthetic Pathway | Typical Yields |

| Pseudomonas denitrificans | Aerobic | Up to 300 mg/L[4] |

| Propionibacterium shermanii | Anaerobic | Varies, can be enhanced with genetic engineering |

| Sinorhizobium meliloti | Aerobic | Used in industrial production[5] |

| Bacillus megaterium | Anaerobic | Studied for its complete anaerobic pathway[6] |

| Acetobacter species | Aerobic | Can produce active B12 at low pH[6] |

Plant-Based and Algal Sources

While plants do not synthesize vitamin B12, some may contain it due to microbial symbiosis or contamination. The bioavailability and form of cobalamin in these sources can be variable and are subjects of ongoing research. Edible algae and certain fermented plant products are notable examples.

Biosynthesis of this compound

The biosynthesis of cobalamin is one of the most complex metabolic pathways in nature, involving approximately 30 enzymatic steps[7][8]. The synthesis of the corrin (B1236194) ring, the central macrocycle of cobalamin, proceeds via two distinct routes: an aerobic (oxygen-dependent) pathway and an anaerobic (oxygen-independent) pathway. A key differentiator between these pathways is the timing of cobalt insertion into the precursor molecule.

Common Precursor: Uroporphyrinogen III

Both the aerobic and anaerobic pathways share a common starting point, beginning with the synthesis of 5-aminolevulinic acid (ALA) and its subsequent conversion to uroporphyrinogen III, the last common intermediate for heme, chlorophyll, siroheme, and cobalamin synthesis[9][10].

The Aerobic Biosynthesis Pathway

The aerobic pathway, extensively studied in Pseudomonas denitrificans, is characterized by the late insertion of cobalt into the corrin ring. This pathway requires molecular oxygen for one of the key ring contraction steps. The genes associated with this pathway are typically designated as cob.

Caption: Aerobic biosynthesis pathway of cobalamin.

The Anaerobic Biosynthesis Pathway

The anaerobic pathway, found in organisms like Propionibacterium shermanii and Salmonella typhimurium, is characterized by the early insertion of cobalt. This pathway does not require molecular oxygen. The genes involved are often designated as cbi.

Caption: Anaerobic biosynthesis pathway of cobalamin.

Experimental Protocols

This section provides an overview of key experimental methodologies for the extraction, purification, and quantification of this compound, as well as for the study of its biosynthetic enzymes.

Extraction and Purification of Cobalamins from Microbial Cultures

The following protocol outlines a general procedure for the extraction and purification of cobalamins from bacterial biomass.

Caption: General workflow for cobalamin extraction and purification.

Detailed Methodology:

-

Cell Harvesting: Centrifuge the microbial culture (e.g., 5,000 x g for 15 minutes) to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer. Disrupt the cells using mechanical methods (e.g., sonication on ice, French press) or enzymatic/chemical methods (e.g., lysozyme (B549824) treatment followed by detergents).

-

Extraction: Stir the cell lysate for several hours at 4°C to allow for the release of intracellular cobalamins into the aqueous phase.

-

Clarification: Remove cell debris by high-speed centrifugation (e.g., 20,000 x g for 30 minutes) or filtration.

-

Optional Conversion to Cyanocobalamin: For ease of purification and quantification, natural cobalamins can be converted to the more stable cyanocobalamin by the addition of potassium cyanide (KCN) to the clarified extract.

-

Initial Purification: Apply the clarified extract to an adsorbent resin column, such as Amberlite XAD-2, to bind the cobalamins. Wash the column extensively to remove unbound impurities. Elute the cobalamins with an appropriate solvent (e.g., aqueous ethanol).

-

Further Purification: The eluted fraction can be further purified using ion-exchange chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Crystallization: The purified cobalamin can be crystallized from an aqueous acetone (B3395972) solution.

Quantification of this compound

A rapid method for the determination of hydroxocobalamin (this compound) in the presence of cyanocobalamin utilizes first-derivative spectrophotometry[7][9][11].

Protocol Outline:

-

Sample Preparation: Dilute the sample (e.g., plasma, urine, or purified solution) in a pH 6 buffer (e.g., a mixture of boric acid, potassium dihydrogen orthophosphate, and potassium hydroxide)[7][11].

-

Spectrophotometric Analysis: Record the first-derivative spectrum of the diluted sample between 320 and 400 nm.

-

Quantification: Determine the concentration of hydroxocobalamin at the zero-crossing point for cyanocobalamin, and vice versa. The derivative values are linear with concentration in a defined range (e.g., 5-100 µM)[7][9][11].

Reversed-phase HPLC (RP-HPLC) is a precise and widely used method for the separation and quantification of different cobalamin forms.

Protocol Outline:

-

Sample Preparation: Extract cobalamins from the sample matrix. This may involve heat treatment (autoclaving) and enzymatic digestion (e.g., with α-amylase) to release the vitamin from food matrices[12][13].

-

Chromatographic System:

-

Column: C18 reversed-phase column (e.g., Phenomenex Luna® 5 μm C18)[12][13].

-

Mobile Phase: An isocratic or gradient system of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). A common mobile phase is a mixture of methanol and phosphoric acid[12].

-

Detector: UV-Vis detector set at the appropriate wavelength for the cobalamin being analyzed (e.g., around 350-360 nm for hydroxocobalamin and cyanocobalamin).

-

-

Quantification: Prepare a standard curve using known concentrations of this compound. The concentration in the sample is determined by comparing the peak area to the standard curve.

This bioassay relies on the growth of a microorganism that requires vitamin B12 for its proliferation. The extent of growth is proportional to the amount of bioavailable vitamin B12 in the sample. Lactobacillus delbrueckii subsp. lactis (formerly Lactobacillus leichmannii) is a commonly used test organism[14][15][16].

Protocol Outline:

-

Sample Preparation: Extract vitamin B12 from the sample and dilute it appropriately.

-

Assay Medium: Prepare a basal medium that contains all the necessary nutrients for the growth of the test organism except for vitamin B12.

-

Inoculation and Incubation: Add the sample extract and a standardized inoculum of the test organism to the assay medium. Incubate under controlled conditions.

-

Growth Measurement: Measure the growth of the microorganism, typically by turbidimetry (optical density) or by titrating the acid produced during growth.

-

Quantification: Compare the growth response of the sample to a standard curve prepared with known concentrations of a vitamin B12 standard (usually cyanocobalamin).

Assays for Biosynthetic Enzymes

Studying the enzymes of the cobalamin biosynthetic pathway often involves the overexpression of the corresponding genes in a host like E. coli, purification of the recombinant protein, and then performing in vitro assays with the appropriate substrates.

General Protocol for Enzyme Activity Assay:

-

Enzyme Preparation: Purify the enzyme of interest using standard protein purification techniques (e.g., affinity chromatography if the protein is tagged).

-

Substrate Preparation: The substrate for the enzyme may need to be synthesized or isolated from a genetically modified bacterial strain that accumulates it.

-

Assay Reaction: Incubate the purified enzyme with its substrate(s) and any necessary cofactors (e.g., S-adenosylmethionine for methyltransferases, ATP, metal ions) in a suitable buffer at an optimal temperature and pH.

-

Reaction Termination: Stop the reaction after a specific time, for example, by adding acid or by heat inactivation.

-

Product Analysis: Analyze the formation of the product using methods such as HPLC, LC-MS, or spectrophotometry.

Conclusion

This compound is a naturally occurring form of vitamin B12 with significant biological and pharmaceutical importance. Its production is a testament to the metabolic complexity of the microbial world. A thorough understanding of its natural distribution and the intricate details of its aerobic and anaerobic biosynthetic pathways is crucial for researchers in nutrition, microbiology, and biotechnology. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of this compound and the functional characterization of its biosynthetic machinery, paving the way for advancements in its production and application.

References

- 1. researchgate.net [researchgate.net]

- 2. northamericanherbandspice.com [northamericanherbandspice.com]

- 3. Vitamin B12 sources and microbial interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Microbial production of vitamin B12: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Biosynthesis of cobalamin (vitamin B12): a bacterial conundrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of hydroxocobalamin and cyanocobalamin by derivative spectrophotometry in cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]

- 11. academic.oup.com [academic.oup.com]

- 12. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Microbiological assay for vitamin B12 performed in 96-well microtitre plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bevital.no [bevital.no]

- 16. Determination of Cobalamin and Related Compounds in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

Aquacobalamin vs. Hydroxocobalamin: A Technical Guide to Nomenclature, Physicochemical Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B12, a vital cobalt-containing compound, exists in various forms, among which aquacobalamin (B1421323) and hydroxocobalamin (B81358) are biochemically significant. This technical guide provides an in-depth exploration of the nomenclature, physicochemical properties, and analytical methodologies pertaining to these two cobalamin forms. A key focus is the pH-dependent equilibrium that governs their interconversion, a critical factor in their biological activity and analysis. This document consolidates quantitative data, details experimental protocols for their characterization, and presents signaling pathways and logical relationships through standardized diagrams to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

Cobalamins, collectively known as vitamin B12, are complex organometallic compounds essential for various metabolic processes in humans, including DNA synthesis and neurological function. Among the different forms of cobalamin, this compound and hydroxocobalamin are of particular interest due to their role as precursors to the active coenzyme forms, methylcobalamin (B1676134) and adenosylcobalamin. The nomenclature surrounding this compound and hydroxocobalamin can be ambiguous, as they are often referred to interchangeably. This guide aims to clarify this by elucidating the chemical relationship between these two molecules.

The core of the issue lies in a pH-dependent equilibrium where this compound, the form with a coordinated water molecule, acts as the conjugate acid to hydroxocobalamin, which features a hydroxyl group coordinated to the central cobalt atom. Understanding this equilibrium is fundamental for accurate analysis, interpretation of experimental results, and the development of therapeutic agents.

Nomenclature and Chemical Structures

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the terms for these cobalamins are distinct:

-

This compound : Formally named Coα-[α-(5,6-dimethylbenzimidazolyl)]-Coβ-aquacobamide, this form is also known as vitamin B12a. It possesses a water molecule as the upper axial ligand coordinated to the cobalt ion.

-

Hydroxocobalamin : Formally named Coα-[α-(5,6-dimethylbenzimidazolyl)]-Coβ-hydroxocobamide, this form is also known as vitamin B12b. It has a hydroxide (B78521) ion as the upper axial ligand.

The interconversion between these two forms is a simple acid-base equilibrium, as illustrated in the diagram below.

Physicochemical Properties

The pH of the surrounding medium is the primary determinant of whether the this compound or hydroxocobalamin form predominates. This equilibrium is characterized by a pKa value, which has been determined to be approximately 7.65 to 8.1 under various conditions[1][2]. Below this pKa, the this compound form is favored, while above it, the hydroxocobalamin form is more prevalent. This pH-dependent behavior influences their stability, reactivity, and spectroscopic properties.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and hydroxocobalamin.

| Property | This compound | Hydroxocobalamin | Reference |

| pKa (for [Cbl-OH2]+) | 7.65 - 8.1 | - | [1][2] |

| Appearance | Red crystalline solid | Dark-red orthorhombic crystals | [3] |

| Molecular Formula | C62H90CoN13O15P | C62H89CoN13O15P | |

| Molecular Weight | ~1364.37 g/mol | ~1346.36 g/mol |

| Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) - this compound (pH < 7) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) - Hydroxocobalamin (pH > 9) | Reference |

| 274 | 20,600 | - | |

| 317 | 6,100 | - | |

| 351 | 26,500 | - | |

| 357 | - | ~19,500 (E 1%/1cm 139) | |

| 499 | 8,100 | - | |

| 527 | 8,500 | - | |

| 535 | - | ~8,400 (E 1%/1cm 62.5) |

Note: Molar absorptivity values for hydroxocobalamin were estimated from E (1%/1cm) values.

Experimental Protocols

Spectrophotometric Determination of the pKa of this compound

This protocol describes the determination of the acid dissociation constant (pKa) of this compound by monitoring the change in absorbance at a specific wavelength as a function of pH.

Materials:

-

This compound solution of known concentration (e.g., 50 µM)

-

A series of buffers covering a pH range from ~6 to 10 (e.g., phosphate (B84403) and borate (B1201080) buffers)

-

UV-Vis spectrophotometer

-

pH meter

-

Thermostatted cuvette holder

Procedure:

-

Prepare a series of solutions containing a constant concentration of this compound in buffers of varying pH.

-

Calibrate the pH meter using standard buffers.

-

Measure the pH of each this compound solution.

-

Record the UV-Vis spectrum of each solution from 300 to 600 nm at a constant temperature (e.g., 25 °C).

-

Select a wavelength where the absorbance difference between the acidic (this compound) and basic (hydroxocobalamin) forms is maximal (e.g., 522 nm).

-

Plot the absorbance at the selected wavelength against the measured pH.

-

The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Separation and Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of different cobalamin forms, including hydroxocobalamin. Due to the rapid equilibrium, separation of this compound and hydroxocobalamin as distinct peaks is challenging and typically involves analyzing the sample at a pH where one form predominates.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and a diode array detector (DAD) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid for pH adjustment.

-

Mobile Phase A: Water with 0.1% formic acid (adjust pH to be in the acidic range to favor the this compound form).

-

Mobile Phase B: Methanol.

Procedure:

-

Prepare standard solutions of hydroxocobalamin of known concentrations.

-

Prepare samples for analysis, ensuring they are dissolved in a suitable solvent and filtered.

-

Set up the HPLC system with a gradient elution program. A typical gradient might be:

-

0-5 min: 10% B

-

5-20 min: Gradient to 90% B

-

20-25 min: Hold at 90% B

-

25-30 min: Return to 10% B and equilibrate.

-

-

Set the detector to monitor at a wavelength where cobalamins absorb strongly, such as 361 nm or 550 nm.

-

Inject standards and samples.

-

Identify the hydroxocobalamin peak based on the retention time of the standard.

-

Quantify the amount of hydroxocobalamin in the samples by comparing the peak area to the calibration curve generated from the standards.

Analysis by First-Derivative Spectrophotometry

This technique can be used to determine the concentration of hydroxocobalamin and cyanocobalamin (B1173554) in a mixture without prior separation, by utilizing their zero-crossing points in the first-derivative spectrum.

Instrumentation:

-

UV-Vis spectrophotometer capable of recording derivative spectra.

Procedure:

-

Prepare standard solutions of hydroxocobalamin and cyanocobalamin in a suitable buffer (e.g., pH 6.0).

-

Record the zero-order absorption spectra of both standards between 320 and 400 nm.

-

Generate the first-derivative spectra for both standards.

-

Identify the zero-crossing point for hydroxocobalamin (the wavelength at which its first derivative spectrum crosses the x-axis). At this wavelength, measure the derivative value for the cyanocobalamin standard.

-

Identify the zero-crossing point for cyanocobalamin and measure the derivative value for the hydroxocobalamin standard at this wavelength.

-

For a mixed sample, record the first-derivative spectrum.

-

At the zero-crossing wavelength of hydroxocobalamin, the derivative value of the mixture is solely due to cyanocobalamin. Its concentration can be determined from a calibration curve of derivative value versus cyanocobalamin concentration.

-

Similarly, at the zero-crossing wavelength of cyanocobalamin, the derivative value of the mixture is due to hydroxocobalamin, and its concentration can be determined from a corresponding calibration curve.

Intracellular Metabolic Pathway

Upon entering a cell, hydroxocobalamin undergoes a series of enzymatic transformations to be converted into the active coenzymes, methylcobalamin and adenosylcobalamin. This intricate process involves reduction of the cobalt ion and the addition of either a methyl or a 5'-deoxyadenosyl group.

This pathway highlights the central role of hydroxocobalamin as a precursor to the metabolically active forms of vitamin B12. The efficiency of these conversion steps is crucial for maintaining cellular function.

Conclusion

The nomenclature of this compound and hydroxocobalamin is precisely defined by their chemical structures, with their prevalence being dictated by a pH-dependent equilibrium. A thorough understanding of this relationship is essential for accurate scientific communication and for the design and interpretation of experiments involving these vital biomolecules. The experimental protocols and quantitative data provided in this guide offer a practical resource for researchers in the fields of biochemistry, pharmacology, and drug development, facilitating the accurate characterization and analysis of these important forms of vitamin B12. The visualization of the intracellular metabolic pathway further contextualizes their biological significance, underscoring their role as precursors to the active coenzymes that drive critical cellular reactions.

References

The Discovery and Elucidation of Aquacobalamin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery, history, and core research surrounding aquacobalamin (B1421323), a vital member of the vitamin B12 family. We will delve into the intricate experimental methodologies that led to its isolation and characterization, present key quantitative data, and visualize the biochemical pathways in which it plays a crucial role.

A Landmark Discovery: From Pernicious Anemia to Crystalline Vitamin B12

The journey to understanding this compound began with the clinical mystery of pernicious anemia, a fatal disease in the 19th and early 20th centuries characterized by a deficiency in red blood cells[1][2].

In 1926, a groundbreaking study by George Minot and William Murphy revealed that feeding half a pound of liver daily to patients with pernicious anemia could effectively manage the disease[3][4]. This pointed to an "extrinsic factor" within the liver as the therapeutic agent. For this discovery, Minot, Murphy, and George Whipple were awarded the Nobel Prize in Physiology or Medicine in 1934.

The race to isolate this "anti-pernicious anaemia factor" culminated in 1948. Two research groups, one led by Karl Folkers at Merck in the United States and the other by E. Lester Smith at Glaxo in the United Kingdom, independently and almost simultaneously isolated a crystalline red compound from liver extracts, which they named vitamin B12[2][5][6]. This crystalline substance was shown to be highly effective in treating pernicious anemia[3][7].

The final piece of the structural puzzle was solved by the brilliant crystallographer Dorothy Hodgkin. Using X-ray crystallography, a feat of immense complexity for such a large molecule at the time, her team elucidated the intricate three-dimensional structure of vitamin B12 in 1956[8][9][10][11]. This monumental achievement, which earned her the Nobel Prize in Chemistry in 1964, revealed the unique corrin (B1236194) ring structure with a central cobalt atom[8][9][10][11]. The form of vitamin B12 isolated often contained a cyanide group, an artifact of the isolation process, leading to the name cyanocobalamin[11]. The natural form, with a water or hydroxyl group attached to the cobalt, is known as this compound or hydroxocobalamin (B81358), respectively[12].

Physicochemical Properties of this compound

This compound is a complex organometallic compound with distinct physicochemical properties that are crucial for its biological function and for its analysis in a laboratory setting.

| Property | Value |

| Appearance | Dark red crystals or powder |

| Molecular Formula | C62H89CoN13O15P |

| Molecular Weight | 1346.377 g/mol |

| Solubility | Highly soluble in water |

| Stability | Stable in acidic conditions; degrades at high temperatures or in the presence of strong oxidizing agents |

| UV-Vis Absorption Maxima (in H2O) | 274 nm (ε = 20600 M⁻¹cm⁻¹), 317 nm (ε = 6100 M⁻¹cm⁻¹), 351 nm (ε = 26500 M⁻¹cm⁻¹), 499 nm (ε = 8100 M⁻¹cm⁻¹), 527 nm (ε = 8500 M⁻¹cm⁻¹) |

| pKa (for the coordinated water molecule) | 7.4 - 7.8 |

Experimental Protocols: Pioneering the Study of a Complex Vitamin

The isolation and characterization of this compound in the mid-20th century were monumental tasks that pushed the boundaries of biochemical and analytical techniques. While detailed, modern-style protocols from these early papers are scarce, the principles of the methods employed provide valuable insight.

Isolation of Vitamin B12 from Liver (Folkers and Smith, 1948)

The initial isolation of vitamin B12 from liver was a multi-step process focused on concentrating the "anti-pernicious anaemia factor." The general workflow involved:

-

Extraction: Liver homogenates were treated to release the vitamin B12, which exists in a protein-bound form. This was often achieved through heat treatment or enzymatic digestion with proteolytic enzymes.

-

Adsorption and Elution: The crude extract was passed through a column of activated charcoal. Impurities were washed away, and the active compound was then eluted using solvents like aqueous phenol (B47542) or ethanol.

-

Precipitation: Impurities were further removed by precipitation with agents such as lead acetate.

-

Solvent Partitioning: The partially purified vitamin was subjected to a series of extractions with different organic solvents, such as n-butanol, to further separate it from other components.

-

Chromatography: Adsorption chromatography on materials like alumina (B75360) was used for further purification.

-

Crystallization: The final step involved the crystallization of the purified vitamin B12 from an aqueous-organic solvent mixture, yielding the characteristic red crystals.

Structural Elucidation by X-ray Crystallography (Hodgkin et al., 1956)

Dorothy Hodgkin's determination of the vitamin B12 structure was a landmark in X-ray crystallography. The complexity of the molecule, with over 100 non-hydrogen atoms, presented a significant challenge.

-

Crystal Preparation: Small, high-quality crystals of vitamin B12 (and its derivatives, like the selenocyanate (B1200272) derivative) were grown.

-

X-ray Diffraction: The crystals were bombarded with a beam of X-rays. The X-rays were diffracted by the electrons in the atoms of the crystal, producing a complex pattern of spots on a photographic film.

-

Data Collection and Analysis: A massive number of diffraction images were collected. The positions and intensities of the diffraction spots were meticulously measured.

-

Phase Problem: A major hurdle was the "phase problem." The diffraction pattern provides information about the amplitude of the diffracted waves but not their phase. Hodgkin's team ingeniously used the heavy cobalt atom in the structure to help determine the initial phases.

-

Electron Density Maps: Using complex mathematical calculations (Fourier transforms), which were aided by early computers, the diffraction data was used to create three-dimensional electron density maps of the molecule.

-

Structure Refinement: By interpreting these maps and combining the crystallographic data with chemical knowledge of the molecule's fragments, the positions of all the atoms were gradually determined, revealing the complete structure.

Spectroscopic Characterization

UV-Visible spectroscopy has been a important tool in the study of this compound and its reactions.

-

Sample Preparation: A solution of this compound of a known concentration is prepared in a suitable buffer.

-

Measurement: The absorbance of the solution is measured across a range of wavelengths (typically 200-700 nm) using a spectrophotometer.

-

Analysis: The resulting spectrum shows characteristic absorption peaks (as listed in the physicochemical properties table). Changes in the positions and intensities of these peaks can be used to study the binding of different ligands to the cobalt center and to determine the kinetics of these reactions.

Biochemical Role and Signaling Pathways

This compound, or more accurately, its coenzyme derivatives, are essential for two critical enzymatic reactions in mammals. Supplemental forms like cyanocobalamin (B1173554) and hydroxocobalamin are converted in the body to the active coenzyme forms: methylcobalamin (B1676134) and adenosylcobalamin.

Methionine Synthase Pathway (Cytosol)

Methylcobalamin is a cofactor for methionine synthase, which catalyzes the remethylation of homocysteine to methionine. This reaction is crucial for the synthesis of S-adenosylmethionine (a universal methyl donor) and for the regeneration of tetrahydrofolate, which is essential for nucleotide synthesis.

Methylmalonyl-CoA Mutase Pathway (Mitochondria)

Adenosylcobalamin is the cofactor for methylmalonyl-CoA mutase, which catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. This is a key step in the catabolism of odd-chain fatty acids and certain amino acids (isoleucine, valine, threonine, and methionine).

Early Clinical Data: The Treatment of Pernicious Anemia

The 1926 study by Minot and Murphy provided the first quantitative evidence of the efficacy of the "extrinsic factor" in liver for treating pernicious anemia.

| Patient Group (n=45) | Pre-Treatment | Post-Treatment (4-10 days) |

| Reticulocyte Count | ~1% | Average of 8% |

| Red Blood Cell Count | Significantly low | Increased |

| Jaundice | Present | Lessened |

| Symptomatic Improvement | Poor | Rapid |

Data from Minot and Murphy's 1926 study on 45 patients with pernicious anemia fed a diet rich in liver.[4]

Conclusion

The discovery and characterization of this compound represent a triumph of interdisciplinary scientific inquiry, from clinical observation to meticulous biochemical isolation and groundbreaking structural analysis. This complex and beautiful molecule continues to be a subject of intense research, and a thorough understanding of its history, properties, and biological roles is essential for researchers, scientists, and drug development professionals working in fields ranging from hematology and neurology to metabolic disorders and drug delivery. The pioneering work of early researchers laid a foundation that continues to support advancements in human health and our understanding of the intricate chemistry of life.

References

- 1. cambridge.org [cambridge.org]

- 2. journals.co.za [journals.co.za]

- 3. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Vitamin B12: the identification of vitamin B12 as a cyano-cobalt coordination complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin B12, A Cobalt Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin [mdpi.com]

- 8. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iycr2014.org [iycr2014.org]

- 10. nobelprize.org [nobelprize.org]

- 11. Vitamin B12 [chm.bris.ac.uk]

- 12. Hydroxocobalamin - Wikipedia [en.wikipedia.org]

Aquacobalamin's Crucial Role in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquacobalamin (B1421323), also known as hydroxocobalamin (B81358) or vitamin B₁₂a, is a vital water-soluble vitamin that plays a central role in cellular one-carbon metabolism. This intricate network of biochemical pathways is fundamental for the synthesis of nucleotides, the regulation of gene expression through methylation, and the maintenance of metabolic homeostasis. As a direct precursor to the two active coenzyme forms of vitamin B₁₂, methylcobalamin (B1676134) and adenosylcobalamin, this compound is indispensable for the function of key enzymes that drive one-carbon metabolism. This technical guide provides an in-depth exploration of the core functions of this compound, detailing its cellular uptake and conversion, its role in critical enzymatic reactions, and the methodologies used to study its metabolic impact. The quantitative data presented herein, along with detailed experimental protocols and pathway visualizations, offer a comprehensive resource for researchers and professionals in the field of drug development.

Cellular Uptake and Conversion of this compound

The journey of this compound from circulation to its metabolically active forms within the cell is a highly regulated process. In the bloodstream, this compound is bound to the transport protein transcobalamin (TC). The this compound-TC complex then binds to the transcobalamin receptor (TCblR/CD320) on the cell surface, initiating receptor-mediated endocytosis.

Once inside the cell within an endosome, the complex is trafficked to the lysosome, where transcobalamin is degraded, releasing free this compound into the cytoplasm. In the cytoplasm, this compound undergoes a series of enzymatic reactions to be converted into its active coenzyme forms. A key study in HeLa cells has shown that the intracellular processing of this compound (hydroxocobalamin) is six-fold faster than that of the synthetic form, cyanocobalamin.[1]

The conversion pathway involves the reduction of the cobalt ion in this compound from Co³⁺ to Co²⁺ and subsequently to Co¹⁺. In the cytoplasm, the resulting cob(I)alamin can then be methylated to form methylcobalamin , the cofactor for methionine synthase. Alternatively, after transport into the mitochondria, cob(II)alamin is adenosylated to form adenosylcobalamin , the cofactor for methylmalonyl-CoA mutase.

References

Spectroscopic Characteristics of Aquacobalamin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aquacobalamin (B1421323), a vital form of vitamin B12, plays a crucial role in various metabolic processes. Its complex structure, featuring a central cobalt ion coordinated within a corrin (B1236194) ring, gives rise to a unique set of spectroscopic properties. Understanding these characteristics is paramount for researchers in fields ranging from biochemistry to drug development, as they provide insights into the molecule's structure, function, and interactions. This technical guide provides a comprehensive overview of the spectroscopic signature of this compound, focusing on UV-Visible, Nuclear Magnetic Resonance (NMR), Raman, Fluorescence, and Circular Dichroism spectroscopy.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of this compound is characterized by several distinct bands in the ultraviolet (UV) and visible regions, arising from π-π* transitions within the corrin ring. The positions and intensities of these bands are sensitive to the axial ligands coordinated to the cobalt ion and the overall conformation of the molecule.

The UV-Vis spectrum of this compound typically displays three main absorption regions: the α/β bands in the visible region, the γ band (or Soret band) in the near-UV, and additional bands in the UV region.[1] The α band is often observed as a shoulder on the more intense β band. The γ band is the most intense absorption feature.

| Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| α | ~528 | ~8,000 | [1] |

| β | ~505 | ~8,500 | [1] |

| γ (Soret) | ~353 | ~28,000 | [1][2] |

| - | ~415 | - | |

| - | ~278 | - | [2] |

Table 1: UV-Visible Absorption Maxima and Molar Absorptivity of this compound. The exact positions and molar absorptivity values can vary slightly depending on the solvent and pH.

Experimental Protocol: UV-Visible Spectroscopy

A standard protocol for acquiring the UV-Vis spectrum of this compound is as follows:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable buffer, such as a Britton-Robinson universal buffer or a phosphate (B84403) buffer, at a known concentration. The concentration should be chosen to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0). A common concentration is in the micromolar range.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Record a baseline spectrum using the same buffer that the sample is dissolved in.

-

Sample Measurement: Record the absorption spectrum of the this compound solution over a wavelength range of approximately 250 to 700 nm.

-

Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the final absorbance spectrum. Identify the wavelengths of maximum absorbance (λmax) for the characteristic bands. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is complex due to the large number of protons in the molecule. However, distinct chemical shifts can be observed for protons on the corrin ring, the dimethylbenzimidazole ligand, and the ribose moiety. The chemical shifts are sensitive to the coordination state of the cobalt ion and the conformation of the nucleotide loop.[3][4]

| Proton Assignment | Chemical Shift (δ, ppm) | Reference |

| B2, B4 (Dimethylbenzimidazole) | ~6.15 - 7.08 | [3] |

| Corrin Ring Protons | Various signals | [3][4] |

| Ribose Protons | Various signals | [3][4] |

| Methyl Groups | ~0.4 - 2.6 | [3] |

Table 2: Representative ¹H NMR Chemical Shifts for this compound. Specific assignments require advanced 2D NMR techniques.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The chemical shifts of the corrin ring carbons are particularly sensitive to the electronic environment of the cobalt center.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Corrin Ring (sp²) | ~90 - 180 |

| Corrin Ring (sp³) | ~20 - 60 |

| Dimethylbenzimidazole | ~110 - 140 |

| Ribose | ~60 - 90 |

| Methyl Groups | ~15 - 30 |

Table 3: Typical ¹³C NMR Chemical Shift Ranges for this compound.

³¹P NMR Spectroscopy

The ³¹P NMR spectrum exhibits a single resonance corresponding to the phosphorus atom in the phosphate group of the nucleotide loop. The chemical shift of this peak is highly sensitive to the conformation of the nucleotide loop and whether the dimethylbenzimidazole base is coordinated to the cobalt ("base-on") or displaced ("base-off").

| Species | Chemical Shift (δ, ppm) |

| Base-on this compound | Downfield shift |

| Base-off this compound | Upfield shift |

Table 4: General Trends in ³¹P NMR Chemical Shifts for this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O).[5] Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[5]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and ³¹P NMR spectra. For ¹H NMR in D₂O, a water suppression pulse sequence is typically used.

-

Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Chemical shifts are typically referenced to an internal standard.

Raman Spectroscopy

Resonance Raman spectroscopy is particularly useful for studying this compound as it allows for the selective enhancement of vibrations associated with the corrin chromophore. The Raman spectrum is dominated by bands corresponding to the stretching and bending modes of the corrin ring.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~1495 | C-C stretching within the corrin ring | |

| ~727 | Corrin ring deformation |

Table 5: Characteristic Raman Peaks of this compound.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: A small volume (e.g., 10 µL) of the this compound solution is dropped onto a suitable substrate, such as a microscope slide covered with aluminum foil.

-

Instrumentation: Use a Raman spectrometer coupled to a microscope. A laser with an excitation wavelength that falls within an electronic absorption band of this compound (e.g., 532 nm) is used to achieve resonance enhancement.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. Multiple accumulations are typically averaged to improve the signal-to-noise ratio.[6]

-

Data Analysis: The resulting spectrum is plotted as intensity versus Raman shift (in cm⁻¹). The observed peaks are assigned to specific vibrational modes of the molecule.

Fluorescence Spectroscopy

This compound itself is generally considered to be non-fluorescent or very weakly fluorescent, with any observed emission often attributed to the benzimidazole (B57391) moiety.[7] However, its presence can be detected indirectly through fluorescence quenching or by derivatizing it with a fluorescent tag.

Experimental Protocol: Fluorescence Spectroscopy (Indirect Detection)

-

Sample Preparation: Prepare solutions of a fluorescent probe and varying concentrations of this compound in a suitable buffer.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition: Measure the fluorescence emission spectrum of the probe in the absence and presence of this compound. The excitation wavelength is chosen to match the absorption maximum of the fluorescent probe.

-

Data Analysis: Analyze the quenching of the fluorescence intensity as a function of this compound concentration.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This compound is chiral and exhibits a characteristic CD spectrum, which is sensitive to changes in the conformation of the corrin ring and the coordination of the axial ligands. The CD spectrum can provide information about the secondary structure of proteins that bind to this compound.

Experimental Protocol: Circular Dichroism Spectroscopy

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent or buffer. The concentration should be optimized to give a measurable CD signal without excessive absorbance.

-

Instrumentation: Use a circular dichroism spectropolarimeter.

-

Blank Measurement: Record a baseline spectrum with the solvent or buffer alone.

-

Sample Measurement: Record the CD spectrum of the this compound solution over the desired wavelength range.

-

Data Analysis: Subtract the baseline from the sample spectrum. The data is typically presented as molar ellipticity.

Visualizing this compound's Cellular Journey

The uptake and intracellular processing of cobalamins is a complex, multi-step process. The following diagram illustrates the key stages of this pathway.

References

- 1. This compound Accelerates Orange II Destruction by Peroxymonosulfate via the Transient Formation of Secocorrinoid: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Recognition Patterns between Vitamin B12 and Proteins Explored through STD-NMR and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. omlc.org [omlc.org]

A Technical Guide to the Biological Functions of Aquacobalamin in Microorganisms

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cobalamin (Vitamin B12), and its naturally occurring form aquacobalamin (B1421323), is a structurally complex cofactor synthesized exclusively by certain bacteria and archaea. Despite its limited origin, it plays a central role in the metabolism and genetic regulation of a vast array of microorganisms. This technical guide provides an in-depth examination of the multifaceted biological functions of this compound in the microbial world. We explore its critical role as a precursor to the active coenzymes adenosylcobalamin and methylcobalamin (B1676134), which are indispensable for key enzymatic reactions. We detail the sophisticated transport systems microorganisms have evolved to acquire this vital nutrient and dissect its pivotal function in regulating gene expression through direct binding to RNA riboswitches and as a cofactor for transcriptional regulators. This document summarizes key quantitative data, provides detailed overviews of essential experimental protocols, and uses visualizations to illustrate complex pathways, serving as a comprehensive resource for professionals in microbiology and drug development.

Introduction to this compound

This compound (H₂OCbl⁺) is a prominent, naturally occurring form of Vitamin B12. Structurally, all cobalamins feature a cobalt ion coordinated within a corrin (B1236194) macrocycle. In this compound, a water molecule occupies the upper (β-axial) ligand position of the cobalt ion. In biological systems, this compound serves as a crucial intermediate that is converted into the two primary coenzyme forms: methylcobalamin (MeCbl) and 5'-deoxyadenosylcobalamin (AdoCbl). These coenzymes are essential for a variety of metabolic processes, including DNA synthesis, amino acid metabolism, and fatty acid degradation.

The biosynthesis of cobalamin is an energetically expensive process, involving over 30 enzymatic steps, and is restricted to a subset of prokaryotes. Consequently, many microorganisms are cobalamin auxotrophs, meaning they must acquire it from their environment. This dynamic of production and acquisition establishes complex symbiotic and competitive relationships within microbial communities and has driven the evolution of highly specific transport and regulatory systems.

Cobalamin Transport in Microorganisms

The scarcity of cobalamin in many environments necessitates high-affinity transport systems for its uptake. The mechanisms differ significantly between Gram-negative and Gram-positive bacteria.

Transport in Gram-Negative Bacteria

Gram-negative bacteria, such as Escherichia coli, utilize a well-characterized multi-component system to transport cobalamin across their two membranes. This system, encoded by the btu (B Twelve Uptake) genes, consists of:

-

BtuB: An outer membrane TonB-dependent transporter that binds cobalamin with high affinity and actively transports it into the periplasm. This step is energy-dependent, relying on the proton motive force transduced by the TonB-ExbB-ExbD complex.

-

BtuF: A periplasmic binding protein that captures cobalamin released from BtuB, preventing its diffusion back out of the cell and shuttling it to the inner membrane transporter.

-

BtuCD: An inner membrane ATP-binding cassette (ABC) transporter. BtuF delivers cobalamin to the permease subunits (BtuC), and the ATPase subunits (BtuD) hydrolyze ATP to power the translocation of cobalamin into the cytoplasm.

This compound as an Enzymatic Cofactor

Once inside the cell, this compound is converted to AdoCbl and MeCbl, which function as cofactors for several essential enzyme families.[1]

-

AdoCbl-dependent isomerases: These enzymes utilize the homolytic cleavage of the cobalt-carbon bond of AdoCbl to generate a 5'-deoxyadenosyl radical, which initiates catalysis by abstracting a hydrogen atom from the substrate. This class includes:

-

Methylmalonyl-CoA Mutase (MCM): Catalyzes the reversible isomerization of methylmalonyl-CoA to succinyl-CoA, a key step in the catabolism of odd-chain fatty acids and certain amino acids.[2]

-

Class II Ribonucleotide Reductase (RNR): Reduces ribonucleotides to deoxyribonucleotides for DNA synthesis.

-

Ethanolamine (B43304) Ammonia Lyase (EutBC) and Diol Dehydratase: Involved in the anaerobic metabolism of ethanolamine and 1,2-diols, respectively.

-

-

MeCbl-dependent methyltransferases: These enzymes perform methyl group transfers. The primary example is:

Data Presentation: Enzyme Kinetics

The following table summarizes key kinetic parameters for representative microbial cobalamin-dependent enzymes. These values can vary significantly depending on the specific microorganism and experimental conditions.

| Enzyme Class | Enzyme Example | Organism | Substrate(s) | K_M | k_cat | Reference(s) |

| Methyltransferase | Methionine Synthase (core-MetE_CBDB) | Dehalococcoides mccartyi | Methylcobalamin | ~240 µM | ~60 s⁻¹ | |

| L-Homocysteine | ~50 µM | |||||

| Isomerase | Methylmalonyl-CoA Mutase (SmMCM) | Sinorhizobium meliloti | (R)-Methylmalonyl-CoA | ~20 µM | 26 s⁻¹ (with AdoCbl) | |

| Methylmalonyl-CoA Mutase | Escherichia coli | Adenosylcobalamin | 2.2 µM | 11 s⁻¹ |

Regulatory Functions of Cobalamin

Beyond its role as a cofactor, cobalamin is a key signaling molecule that allows microorganisms to sense its availability and regulate the expression of relevant genes.

Riboswitch-Mediated Gene Regulation

One of the primary mechanisms of cobalamin-dependent gene regulation is the riboswitch. A riboswitch is a structured non-coding RNA element, typically located in the 5' untranslated region (5'-UTR) of an mRNA, that binds directly to a small molecule metabolite. The cobalamin riboswitch (B12-element) binds AdoCbl (and in some cases other cobalamin forms). This binding event induces a conformational change in the RNA structure, which in turn regulates gene expression via one of two main mechanisms:

-

Transcriptional Termination: In many Gram-positive bacteria, ligand binding stabilizes a terminator hairpin structure, causing premature termination of transcription. In the absence of the ligand, an alternative antiterminator structure forms, allowing transcription to proceed.

-

Translational Inhibition: In many Gram-negative bacteria, ligand binding sequesters the ribosome binding site (RBS) within a stable hairpin structure, blocking the initiation of translation.

Data Presentation: Riboswitch Binding Affinity

The affinity of a riboswitch for its ligand is a key determinant of its regulatory response. The table below presents dissociation constants (K_D) for the interaction between various cobalamin forms and representative bacterial riboswitches.

| Riboswitch | Organism | Ligand | Apparent K_D | Reference(s) |

| btuB | Escherichia coli | Adenosylcobalamin (AdoCbl) | ~300 nM | |

| btuB | Escherichia coli | This compound (AqCbl) | > 100 µM (weak binding) | |

| btuB | Escherichia coli | Cyanocobalamin (CNCbl) | No measurable binding | |

| env8Cbl | Environmental DNA | Adenosylcobalamin (AdoCbl) | 28 ± 7 nM | |

| cblT | Desulfitobacterium hafniense | Adenosylcobalamin (AdoCbl) | 27 nM - 90 µM (broad range) |

Key Experimental Methodologies

Studying the function of this compound and its derivatives in microorganisms requires a range of specialized techniques. Below are overviews of key experimental protocols.

Protocol: Analysis of Cobalamin-Protein Interactions using Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy to identify and characterize enzyme activities within complex biological samples. A cobalamin activity-based probe (B12-ABP), which is a synthetic mimic of B12 containing a reporter tag (e.g., an alkyne), is used to label interacting proteins in vivo.

1. Probe Incubation: The B12-ABP is introduced to a microbial culture. Since the probe mimics native B12, it is actively transported into the cells and processed by the cellular machinery. 2. Cell Lysis: After a defined incubation period, cells are harvested and lysed to release the total proteome, including proteins that have covalently bound to the B12-ABP. 3. Click Chemistry: A reporter molecule, such as biotin-azide or a fluorophore-azide, is "clicked" onto the alkyne tag of the B12-ABP using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. 4. Affinity Purification: If a biotin (B1667282) reporter was used, the biotin-labeled proteins are enriched from the total proteome using streptavidin-coated beads. 5. Protein Identification: The enriched proteins are eluted, separated (typically by SDS-PAGE), and identified using mass spectrometry (e.g., LC-MS/MS). This reveals the portfolio of proteins that interact with cobalamin under the tested conditions.

Protocol: Construction of Gene Knockouts by Homologous Recombination

To elucidate the function of a specific cobalamin-dependent gene (e.g., a transporter or enzyme), a common approach is to create a knockout mutant where the gene is deleted or inactivated. The λ Red recombineering system is a widely used method in E. coli and other bacteria.

1. Design and Amplify a Disruption Cassette: A drug resistance gene (e.g., kanamycin (B1662678) resistance) is amplified by PCR. The PCR primers are designed with 5' extensions (~40-50 nucleotides) that are homologous to the regions immediately upstream and downstream of the target gene in the bacterial chromosome. 2. Prepare Electrocompetent Cells: The recipient bacterial strain is transformed with a helper plasmid that expresses the λ Red recombinase enzymes (Exo, Beta, and Gam) under an inducible promoter (e.g., arabinose-inducible). The culture is grown and induced to express the recombinase system, then made electrocompetent. 3. Electroporation and Recombination: The purified linear disruption cassette (from step 1) is introduced into the electrocompetent cells via electroporation. The λ Red enzymes facilitate the homologous recombination between the cassette's flanking regions and the chromosome, replacing the target gene with the drug resistance cassette. 4. Selection and Verification: The cells are recovered and plated on selective media containing the appropriate antibiotic. Colonies that grow are putative knockouts. The correct replacement of the target gene is then verified by colony PCR using primers that flank the integration site and by DNA sequencing.

Protocol: In Vitro Assay of Riboswitch Activity

The regulatory activity of a riboswitch can be quantitatively assessed using an in vitro transcription termination assay. This method directly measures the ability of the riboswitch to halt transcription in the presence of its ligand.

1. Template Preparation: A linear DNA template is generated by PCR. The template contains a promoter (e.g., T7), the riboswitch sequence, and the downstream region where termination occurs. 2. In Vitro Transcription Reaction: The DNA template is incubated with RNA polymerase, NTPs (including a radiolabeled NTP, such as [α-³²P]UTP), and a transcription buffer. 3. Ligand Addition: The reaction is run in parallel sets, with and without the addition of the ligand (e.g., AdoCbl) at various concentrations. 4. Product Analysis: The transcription reactions are stopped, and the RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). 5. Quantification: The gel is exposed to a phosphor screen, and the intensity of the bands corresponding to the full-length "read-through" transcript and the shorter "terminated" transcript are quantified. The fraction of termination is calculated for each ligand concentration, allowing for the determination of the riboswitch's regulatory efficiency and its effective concentration (EC₅₀).

Implications for Drug Development

The unique and essential nature of cobalamin pathways in many pathogenic bacteria presents attractive targets for novel antimicrobial strategies.

-

Targeting Transport: The high specificity of cobalamin transport systems could be exploited. Inhibitors of the BtuB transporter or the BtuCD ABC transporter could starve pathogens of this essential vitamin.

-

Riboswitch-based Antibiotics: Cobalamin riboswitches are promising targets as they are widespread in bacteria but absent in humans. Small molecules that mimic cobalamin and lock the riboswitch in an "off" state could effectively inhibit the expression of essential genes, leading to bacterial growth inhibition or death.

-

Enzyme Inhibition: Cobalamin-dependent enzymes like MetH and MCM are crucial for bacterial metabolism. Designing specific inhibitors for these enzymes could disrupt critical metabolic pathways.

Conclusion

This compound is far more than a simple vitamin in the microbial world; it is a central hub for metabolism, genetic control, and interspecies communication. Its functions range from serving as a precursor for essential enzyme cofactors in core metabolic pathways to acting as a direct effector molecule in the regulation of gene expression. The intricate systems that microorganisms have evolved to transport, utilize, and sense this molecule underscore its profound biological importance. A thorough understanding of these pathways, aided by the experimental approaches detailed herein, not only deepens our knowledge of microbial physiology but also opens new avenues for the development of targeted antimicrobial therapeutics.

References

- 1. The many faces of vitamin B12: catalysis by cobalamin-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Identification and characterization of a bacterial core methionine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. uniprot.org [uniprot.org]

Methodological & Application

Application Notes and Protocols: The Use of Aquacobalamin in Mammalian Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B12, a collective term for a group of cobalt-containing compounds known as cobalamins, is an essential micronutrient for the growth and proliferation of mammalian cells in culture.[1] Its primary role is as a cofactor for two critical enzymes: methionine synthase and L-methylmalonyl-CoA mutase.[2][3] These enzymes are integral to one-carbon metabolism, which is vital for the synthesis of DNA, RNA, proteins, and lipids, as well as for the regulation of gene expression.[2][4]

While cyanocobalamin (B1173554) is the most common and stable form of vitamin B12 used in commercially available cell culture media, aquacobalamin (B1421323) (also known as hydroxocobalamin) offers distinct advantages.[5][6] this compound is a more naturally occurring form of vitamin B12 and studies suggest it can be more readily processed by cells.[7][8] This application note provides a detailed overview of the use of this compound in mammalian cell culture, including its advantages, relevant cellular pathways, and protocols for its application and analysis.

Advantages of this compound over Cyanocobalamin

The primary difference between various forms of cobalamin lies in the axial ligand attached to the cobalt ion.[9] In cyanocobalamin, this is a cyanide group, whereas in this compound, it is a water or hydroxyl group.

| Feature | This compound (Hydroxocobalamin) | Cyanocobalamin |

| Cellular Uptake and Processing | More rapid intracellular processing.[10] | Slower intracellular processing compared to this compound.[10] |

| Biological Form | A naturally occurring intracellular form of cobalamin.[8] | A synthetic form, created during the isolation process.[11] |

| Stability in Media | Less stable than cyanocobalamin and can react with other media components.[6] | More stable, but can be converted to hydroxocobalamin (B81358) in the presence of light.[5][11] |

| Potential for ROS Production | Oxidation of thiols in the presence of this compound can produce reactive oxygen species (ROS).[8] | Less prone to inducing ROS production through thiol oxidation compared to this compound.[8] |

Cellular Uptake and Metabolic Pathways

The uptake and metabolism of cobalamin is a multi-step process. In culture media, cobalamin binds to transcobalamin, a transport protein. This complex is then taken up by cells via receptor-mediated endocytosis.[7] Inside the cell, the cobalamin is released and undergoes enzymatic conversion to its active coenzyme forms: methylcobalamin (B1676134) and adenosylcobalamin.[2][3]

Cellular uptake and conversion of this compound.

Methylcobalamin is a cofactor for methionine synthase, which catalyzes the conversion of homocysteine to methionine, an essential amino acid. This reaction is also crucial for regenerating the active form of folate, which is required for nucleotide synthesis.[2] Adenosylcobalamin is a cofactor for methylmalonyl-CoA mutase, which is involved in the metabolism of odd-chain fatty acids and some amino acids.[2]

Role of methylcobalamin in one-carbon metabolism.

Experimental Protocols

Protocol 1: Adaptation of Mammalian Cells to this compound-Supplemented Medium

This protocol outlines the steps for adapting a mammalian cell line from a standard cyanocobalamin-containing medium to a medium supplemented with this compound.

Materials:

-

Mammalian cell line of interest (e.g., CHO, HeLa)

-

Basal medium deficient in vitamin B12 (e.g., custom formulation or commercially available B12-free DMEM)

-

Fetal Bovine Serum (FBS), if required

-

This compound hydrochloride solution (sterile-filtered)

-

Cyanocobalamin solution (sterile-filtered, for control)

-

Cell culture flasks or plates

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Prepare Media:

-

Prepare the basal medium according to the manufacturer's instructions.

-

Supplement the basal medium with FBS to the desired concentration (if applicable).

-

Prepare a stock solution of this compound hydrochloride in sterile water or PBS. A typical stock concentration is 1 mg/mL.

-

Add the this compound stock solution to the basal medium to achieve the desired final concentration. Typical final concentrations in cell culture media range from 0.2 nM to 1.5 µM.[6] It is recommended to start with a concentration similar to that of cyanocobalamin in the original medium.

-

Prepare a control medium supplemented with the same molar concentration of cyanocobalamin.

-

-

Cell Seeding and Adaptation:

-

Thaw and culture the cells in their standard cyanocobalamin-containing medium until they reach a healthy, exponential growth phase.

-

Harvest the cells by trypsinization or another appropriate method.

-

Seed the cells into two sets of culture vessels: one containing the this compound-supplemented medium and one with the cyanocobalamin-supplemented (control) medium.

-

Use a seeding density appropriate for the cell line.

-

-

Subculturing and Monitoring:

-

Culture the cells under standard conditions (e.g., 37°C, 5% CO2).

-

Monitor cell growth and viability daily using a hemocytometer and trypan blue exclusion.

-

Subculture the cells as needed, always reseeding them into the respective fresh media.

-

Continue this process for at least 3-5 passages to allow for adaptation.

-

-

Evaluation:

-

After the adaptation period, perform a comprehensive analysis of cell growth kinetics, viability, and any specific cellular functions of interest (e.g., protein production).

-

Protocol 2: Analysis of Intracellular Cobalamin Forms by HPLC

This protocol describes a method for extracting and analyzing the different forms of cobalamin from cultured mammalian cells using High-Performance Liquid Chromatography (HPLC).[12]

Materials:

-

Cultured mammalian cells

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Lysis buffer (e.g., 50 mM Tris, pH 7.4, containing 0.15 M NaCl and 1% Triton X-100)

-

Absolute ethanol (B145695)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer)

-

Cobalamin standards (this compound, cyanocobalamin, methylcobalamin, adenosylcobalamin)

Procedure:

-

Cell Harvesting and Lysis:

-

Harvest confluent cells by trypsinization and wash them three times with cold DPBS.

-

Lyse the cell pellet with the lysis buffer for 20 minutes at room temperature. Perform all subsequent steps under dim red light to protect photosensitive cobalamins.[12]

-

-

Cobalamin Extraction:

-